1-(4-Isobutyloxy-3-nitrophenyl)ethanone
Overview
Description
It belongs to the family of nitroaromatic compounds, which are known for their diverse uses in pharmaceuticals, agrochemicals, and dyes. The molecular formula of this compound is C12H15NO4, and it has a molecular weight of 237.25 g/mol.
Preparation Methods
The synthesis of 1-(4-Isobutyloxy-3-nitrophenyl)ethanone typically involves multiple steps. One common method includes the nitration of 4-isobutyloxyacetophenone followed by the introduction of the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process. The final product is purified through recrystallization or chromatography techniques .
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
1-(4-Isobutyloxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the type of reaction and the specific reagents used .
Scientific Research Applications
1-(4-Isobutyloxy-3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Industry: This compound is used in the production of dyes and agrochemicals, contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of 1-(4-Isobutyloxy-3-nitrophenyl)ethanone involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and enzyme inhibition, depending on the specific context of its use .
Comparison with Similar Compounds
1-(4-Isobutyloxy-3-nitrophenyl)ethanone can be compared with other nitroaromatic compounds such as 1-(4-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone. These compounds share similar structural features but differ in their substituents and positions on the aromatic ring.
Similar compounds include:
- 1-(4-nitrophenyl)ethanone
- 1-(3-nitrophenyl)ethanone
- 4-isobutyloxyacetophenone
These compounds are used in various research and industrial applications, highlighting the versatility of nitroaromatic compounds .
Biological Activity
1-(4-Isobutyloxy-3-nitrophenyl)ethanone is a nitroaromatic compound that has garnered interest for its potential biological activities. This compound, characterized by an isobutoxy group and a nitro group on the aromatic ring, is part of a broader class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and dyes. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure can be represented as follows:
This compound features:
- An isobutoxy group : Enhances lipophilicity, potentially improving membrane permeability.
- A nitro group : Often associated with various biological activities, including antibacterial and antitumor properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, nitroaromatic compounds are known to inhibit bacterial growth by disrupting cellular processes. A study highlighted that derivatives of nitroaromatic compounds could effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. Nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can trigger cell death pathways in malignant cells. Additionally, the lipophilic nature imparted by the isobutoxy group may facilitate cellular uptake and enhance bioavailability .
Case Studies and Research Findings
Properties
IUPAC Name |
1-[4-(2-methylpropoxy)-3-nitrophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)7-17-12-5-4-10(9(3)14)6-11(12)13(15)16/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLADJYHNPRATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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